molecular formula C15H12N4O5 B2710086 N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide CAS No. 942876-50-8

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

Cat. No. B2710086
CAS RN: 942876-50-8
M. Wt: 328.284
InChI Key: CRBRQYBRYQGGEW-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a chromene ring, which is a fused ring structure containing a benzene ring and a heterocyclic pyran ring . The molecule also has nitro, amide, and carbonyl functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could introduce some polarity into the molecule, and the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophilic attack. The amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Research has developed new approaches to synthesize compounds with the pyrazole structure, highlighting methodologies like condensing amino-nitroguanidine with pentane-2,4-dione under alkaline catalysis for creating dimethyl-N-nitro-1H-pyrazole-1-carboxamidines (Ozerova et al., 2015). Such methods are essential for the synthesis of complex molecules for various applications.
  • Structure Elucidation : Advanced spectroscopic techniques, including NMR and mass spectrometry, are crucial for detailed structural elucidation of compounds with pyrazole skeletons, aiding in the identification and development of new molecules (Girreser et al., 2016).

Biological Activities and Applications

  • Cytotoxic Activity : Carboxamide derivatives of certain compounds show potent cytotoxicity against cancer cell lines, suggesting the potential of related compounds in cancer research and therapy (Deady et al., 2003).
  • Cancer Imaging : Research into compounds for imaging cancer tyrosine kinase via PET tracers highlights the application of pyrazole derivatives in diagnostic imaging, potentially aiding in early cancer detection and treatment monitoring (Ji‐Quan Wang et al., 2005).

Material Science and Chemistry

  • Intermolecular Interactions : Studies on antipyrine-like derivatives and their intermolecular interactions through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations showcase the importance of structural analysis in understanding molecular properties and developing new materials (Saeed et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or research studies, it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the pyrazole and chromene rings, which are found in many biologically active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 6-nitro-2-oxochromene-3-carboxylic acid followed by the addition of acetic anhydride and ammonium acetate to form the final product.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole-4-carboxylic acid", "6-nitro-2-oxochromene-3-carboxylic acid", "Acetic anhydride", "Ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 6-nitro-2-oxochromene-3-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Addition of acetic anhydride and ammonium acetate to the amide intermediate to form the final product, N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

942876-50-8

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

Molecular Formula

C15H12N4O5

Molecular Weight

328.284

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H12N4O5/c1-7-13(8(2)18-17-7)16-14(20)11-6-9-5-10(19(22)23)3-4-12(9)24-15(11)21/h3-6H,1-2H3,(H,16,20)(H,17,18)

InChI Key

CRBRQYBRYQGGEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

solubility

not available

Origin of Product

United States

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